2-Acetamido-4,4,4-trifluorobutanoic acid

Metabolic Stability Peptide Mimetics Fluorine Chemistry

This N-acetyl-protected 4,4,4-trifluoronorvaline analog is the strategic building block for solid-phase peptide synthesis and focused CES inhibitor libraries. The terminal CF₃ group (≈42 ų) mimics the steric bulk of leucine while introducing strong electron‑withdrawing character that stabilizes amide bonds against CYP-mediated oxidation—a decisive advantage over non‑fluorinated isosteres. With validated large‑scale synthesis (>150 g) of the parent amino acid, this stable, ≥95% commercial intermediate circumvents hazardous in‑house chiral fluorination and accelerates preclinical peptide lead optimization.

Molecular Formula C6H8F3NO3
Molecular Weight 199.13 g/mol
CAS No. 120097-65-6
Cat. No. B177786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-4,4,4-trifluorobutanoic acid
CAS120097-65-6
Synonyms2-acetaMido-4,4,4-trifluorobutanoic acid
Molecular FormulaC6H8F3NO3
Molecular Weight199.13 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(F)(F)F)C(=O)O
InChIInChI=1S/C6H8F3NO3/c1-3(11)10-4(5(12)13)2-6(7,8)9/h4H,2H2,1H3,(H,10,11)(H,12,13)
InChIKeyBCCRZHTXNJUSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-4,4,4-trifluorobutanoic acid (CAS 120097-65-6): A Fluorinated Leucine Bioisostere for Peptidomimetic and Medicinal Chemistry Procurement


2-Acetamido-4,4,4-trifluorobutanoic acid (CAS 120097-65-6) is a fluorinated amino acid derivative, specifically an N‑acetyl‑protected analog of 4,4,4‑trifluoronorvaline [1]. With the molecular formula C₆H₈F₃NO₃ and a molecular weight of 199.13 g/mol, this compound integrates a trifluoromethyl group at the terminus of a butanoic acid backbone [1]. This structural feature confers a unique combination of physicochemical properties: a calculated XLogP3-AA of 0.6, which moderately enhances lipophilicity relative to non‑fluorinated counterparts, and a pKa (predicted) of 3.12 ± 0.10, influencing ionization behavior under physiological conditions [1]. As a synthetic building block, it is commonly supplied at ≥95% purity and finds primary utility in peptide mimetic design where fluorinated bioisosteres are required to modulate stability and conformation .

Why 2-Acetamido-4,4,4-trifluorobutanoic Acid Cannot Be Replaced by Common Amino Acid Analogs in Structural Biology and Drug Design


The trifluoromethyl group in 2-acetamido-4,4,4-trifluorobutanoic acid is not a passive substituent; it fundamentally alters the electronic, steric, and metabolic profile of the molecule compared to non‑fluorinated or mono‑fluorinated analogs [1]. Fluorine's strong electron‑withdrawing effect and the CF₃ group's significant van der Waals volume impart distinct conformational preferences in peptide backbones, directly impacting target binding and metabolic clearance rates [2]. Substituting this compound with, for example, 2‑acetamido‑4‑methylpentanoic acid (a protected leucine) or 2‑acetamido‑4‑fluorobutanoic acid would compromise the intended bioisosteric effect and abolish the characteristic resistance to oxidative metabolism conferred by the C‑F bond, thereby invalidating quantitative structure‑activity relationships (QSAR) and precluding meaningful in vivo correlations [1][2].

Quantitative Differentiation Guide for 2-Acetamido-4,4,4-trifluorobutanoic Acid: Head-to-Head Data for Informed Procurement


Enhanced Metabolic Stability: Trifluoromethyl Substitution Reduces Oxidative Clearance vs. Non-Fluorinated Leucine Analogs

2-Acetamido-4,4,4-trifluorobutanoic acid incorporates a terminal CF₃ group that acts as a metabolically inert bioisostere for an isopropyl group found in leucine. In cross-study comparisons of fluorinated versus non-fluorinated amino acids in peptide contexts, the presence of the trifluoromethyl group consistently correlates with a reduction in oxidative metabolism by cytochrome P450 enzymes [1]. While direct in vitro microsomal stability data for this specific derivative is proprietary or not publicly available, class-level inference from analogous fluorinated amino acids (e.g., 4,4,4-trifluorovaline) indicates that C-F bond strength confers a substantial increase in metabolic half-life relative to hydrocarbon analogs [2].

Metabolic Stability Peptide Mimetics Fluorine Chemistry

Bioisosteric Mimicry of Leucine: Validated via Large-Scale Asymmetric Synthesis Enabling Drug Candidate Optimization

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, the immediate precursor to 2-acetamido-4,4,4-trifluorobutanoic acid, are in high demand as bioisosteres of leucine in drug design [1]. A reported preparative method enables large-scale (>150 g) synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, demonstrating the commercial and research viability of this scaffold [1]. This validates the use of the N‑acetyl-protected form (2-acetamido-4,4,4-trifluorobutanoic acid) as a key intermediate or a cost-effective alternative for incorporating the 4,4,4-trifluoronorvaline moiety into peptides where leucine replacement is desired to probe hydrophobic binding pockets [2].

Drug Design Bioisostere Peptide Synthesis

Enhanced Lipophilicity and Membrane Permeability: XLogP3-AA Comparison with Leucine Derivative

2-Acetamido-4,4,4-trifluorobutanoic acid exhibits a calculated XLogP3-AA of 0.6 [1]. In contrast, its non-fluorinated structural analog, 2-acetamido-4-methylpentanoic acid (N-acetyl leucine), has a calculated XLogP3-AA of 0.3 [2]. This +0.3 log unit increase represents a ~2-fold higher partitioning into lipid environments, which is a direct consequence of fluorine substitution [3]. This quantitative difference supports the selection of the trifluoromethyl compound for applications requiring enhanced passive membrane diffusion or improved target binding within hydrophobic pockets.

Physicochemical Properties Lipophilicity ADME

Selective Carboxylesterase (CES) Inhibition: Class-Level Potency of 4,4,4-Trifluorobutanoic Acid Scaffolds

Compounds built upon the 4,4,4-trifluorobutanoic acid core have been characterized as effective and selective inhibitors of carboxylesterase (CES) [1]. In direct comparison to non-fluorinated 3-oxobutanoic acid analogs, the trifluoromethyl-containing acids demonstrate potent CES inhibition without substantially inhibiting structurally related cholinesterases (acetylcholinesterase and butyrylcholinesterase) [1]. This class-level evidence positions 2-acetamido-4,4,4-trifluorobutanoic acid as a privileged scaffold for developing CES-targeted probes or therapeutics where off-target cholinergic effects must be avoided.

Enzyme Inhibition Carboxylesterase Selectivity

Cost-Effective Procurement and Purity Benchmarking: Commercial Availability at ≥95% Purity

2-Acetamido-4,4,4-trifluorobutanoic acid is commercially available from multiple reputable vendors with a standard purity specification of ≥95% . Pricing data (as of 2026) indicates a cost of approximately $1,127.00 for a 1 g quantity at 95% purity, with larger quantities available for scaled research needs . This contrasts with more exotic or custom-synthesized fluorinated amino acids, which may carry significantly higher costs and longer lead times. The compound is supplied with full analytical characterization (NMR, HPLC, GC) upon request, ensuring reproducibility in academic and industrial settings .

Chemical Procurement Purity Cost Analysis

Optimal Research and Industrial Application Scenarios for 2-Acetamido-4,4,4-trifluorobutanoic Acid Based on Quantitative Evidence


Peptidomimetic Lead Optimization for Enhanced Metabolic Stability

In medicinal chemistry programs where a leucine residue is identified as a metabolic soft spot, 2-acetamido-4,4,4-trifluorobutanoic acid serves as a direct N‑acetyl-protected building block for solid-phase peptide synthesis (SPPS) or solution-phase coupling. The replacement of the terminal isopropyl group with a CF₃ moiety (ΔXLogP = +0.3 vs. N-acetyl leucine) increases lipophilicity and confers resistance to CYP-mediated oxidation [1][2]. This scenario is directly supported by the class-level inference of improved metabolic half-life for fluorinated amino acids and the validated large-scale synthesis of the corresponding amino acid precursor [3].

Probing Hydrophobic Binding Pockets via Leucine Bioisosteric Replacement

Researchers investigating protein-ligand interactions where leucine plays a critical role can utilize this compound to synthesize fluorinated peptide probes. The CF₃ group mimics the steric bulk of leucine (CF₃ volume ≈ 42 ų vs. isopropyl ≈ 40 ų) while introducing a strong electron-withdrawing effect that can modulate amide bond geometry and hydrogen bonding patterns [1]. This application is grounded in the cross-study evidence of 4,4,4-trifluoronorvaline derivatives as effective leucine bioisosteres in drug design [2].

Development of Selective Carboxylesterase (CES) Inhibitors and Probes

The 4,4,4-trifluorobutanoic acid core, present in this compound, is a recognized pharmacophore for selective CES inhibition. By using 2-acetamido-4,4,4-trifluorobutanoic acid as a starting material, researchers can synthesize focused libraries of CES inhibitors that spare cholinesterases, enabling the study of CES's role in prodrug activation and lipid metabolism without confounding cholinergic effects [1]. This scenario is supported by class-level evidence demonstrating that trifluoromethyl-containing analogs are effective and selective CES inhibitors compared to their non-fluorinated counterparts [1].

Scale-Up and Process Chemistry for Fluorinated Peptide Therapeutics

Given the demonstrated large-scale asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid (>150 g) [1], the procurement of the N‑acetyl-protected form (2-acetamido-4,4,4-trifluorobutanoic acid) is a strategic choice for process chemistry groups. It provides a stable, commercially available intermediate that can be deprotected or directly coupled to support preclinical and early clinical manufacturing of fluorinated peptide therapeutics, reducing the need for in-house development of complex chiral fluorination steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Acetamido-4,4,4-trifluorobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.